N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18376236
InChI: InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H/t20-;/m1./s1
SMILES:
Molecular Formula: C21H27ClN2O
Molecular Weight: 358.9 g/mol

N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride

CAS No.:

Cat. No.: VC18376236

Molecular Formula: C21H27ClN2O

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride -

Specification

Molecular Formula C21H27ClN2O
Molecular Weight 358.9 g/mol
IUPAC Name N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride
Standard InChI InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H/t20-;/m1./s1
Standard InChI Key BJJKMJWQLJIRGF-VEIFNGETSA-N
Isomeric SMILES CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl
Canonical SMILES CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a phenylacetamide backbone substituted with a methyl group, a stereospecific phenylethyl moiety, and a pyrrolidine ring. The (1S)-configuration at the chiral center is critical for its receptor selectivity . The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies . Key identifiers include:

PropertyValueSource
IUPAC NameN-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide; hydrochloride
CAS Number207452-97-9
Molecular FormulaC21H27ClN2O\text{C}_{21}\text{H}_{27}\text{ClN}_2\text{O}
Molecular Weight358.91 g/mol
SMILESCN(C@HC2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl

Stereochemical Considerations

The absolute stereochemistry at the (1S)-position is essential for its pharmacological activity. Isomeric SMILES and InChIKey confirm the compound’s enantiomeric purity, which is maintained during synthesis to ensure consistent receptor binding .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Formation of the Acetamide Core: Condensation of phenylacetic acid derivatives with methylamine yields the N-methylacetamide structure .

  • Introduction of the Chiral Phenylethyl Group: Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, introduce the (1S)-configured phenylethyl group .

  • Pyrrolidine Ring Addition: Alkylation or reductive amination attaches the pyrrolidine moiety to the ethyl chain .

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving stability and aqueous solubility .

Analytical Characterization

Quality control employs techniques like HPLC, NMR, and mass spectrometry. For instance, the standard InChIKey BJJKMJWQLJIRGF-UHFFFAOYSA-N verifies structural integrity .

Pharmacological Profile

κ-Opioid Receptor Agonism

N-MPPP Hydrochloride binds selectively to κ-opioid receptors with a KiK_i of 5.8 nM, showing no appreciable affinity for μ- or δ-opioid receptors . This specificity reduces side effects like respiratory depression associated with μ-agonists.

Mechanism of Action

Activation of κ-receptors inhibits adenylate cyclase, reducing cAMP levels and modulating pain pathways. Preclinical studies highlight its efficacy in rodent models of inflammatory and neuropathic pain .

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